Avrainvillamide is derived from marine organisms, particularly fungi associated with marine environments. It belongs to the class of indole alkaloids, which are known for their diverse biological activities, including anticancer properties. The compound's classification stems from its structural features and its pharmacological potential, particularly as an antiproliferative agent against cancer cells.
The synthesis of avrainvillamide has been approached through several methods:
Avrainvillamide has a complex molecular structure that can be represented as follows:
Avrainvillamide participates in various chemical reactions due to its electrophilic nature:
The mechanism of action of avrainvillamide primarily involves its interaction with cellular components leading to cytotoxic effects:
Avrainvillamide has garnered attention for several applications:
Avrainvillamide (C~23~H~25~N~3~O~4~) was first isolated in 1997 from the marine-derived fungus Aspergillus sp. CNL-523, collected off the Bahamas. Initial reports identified it as a cytotoxic agent with sub-micromolar activity against human colon carcinoma (HCT-116) cells [3] [5]. Structurally related compounds like N-acetylardeemin were isolated concurrently, but avrainvillamide stood out due to its unprecedented hexacyclic scaffold incorporating a reactive α,β-unsaturated lactam [5] [8]. Later studies revealed its co-occurrence with stephacidin A and notoamide metabolites in Aspergillus versicolor NRRL 35600, suggesting a shared biogenetic origin within the bicyclo[2.2.2]diazaoctane alkaloid family [6] [8].
Table 1: Avrainvillamide-Producing Fungal Strains and Key Characteristics
Fungal Source | Isolation Year | Geographic Origin | Reported Bioactivities |
---|---|---|---|
Aspergillus sp. CNL-523 | 1997 | Bahamas marine sediment | Cytotoxicity (HCT-116, IC~50~ = 0.3 μM) |
Aspergillus versicolor NRRL 35600 | 2008 | Terrestrial soil | Anthelmintic activity, proteasome inhibition |
Aspergillus ochraceus | 2012 | Costa Rican rainforest | Antibacterial (Gram-positive pathogens) |
Avrainvillamide belongs to the prenylated indole alkaloid superfamily defined by a bicyclo[2.2.2]diazaoctane core—a rigid 6/6/6 tricyclic system formed by fusion of two diketopiperazine rings [3] [9]. Its structure features:
Table 2: Structural Features Distinguishing Avrainvillamide from Related Alkaloids
Compound | Core Ring System | Indole Modification | Key Functional Groups | Stereochemistry |
---|---|---|---|---|
Avrainvillamide | Bicyclo[2.2.2] | Spiro-oxindole at C-3 | α,β-Unsaturated lactam | C-19 syn |
VM-55599 | Bicyclo[2.2.2] | 2,3-Disubstituted indole | Dioxopiperazine | C-19 anti |
Stephacidin B | Bicyclo[2.2.2] | Dimerized indole | Tetracyclic pyrroloindoline | C-19 syn |
Paraherquamide A | Bicyclo[2.2.2] | Spiro-oxindole at C-3 | β-Methylproline, dioxepin ring | C-19 syn |
Notably, avrainvillamide’s crystallographic data (CCDC 144299) confirms a distorted chair-boat-chair conformation in the diazaoctane ring, with bond angles of 109.5° at bridgehead nitrogen atoms—critical for maintaining structural rigidity during protein binding [3] [9].
The bicyclo[2.2.2]diazaoctane core in avrainvillamide is proposed to form via an intramolecular hetero-Diels-Alder (IMDA) cyclization. Key evidence includes:
Feeding studies with Aspergillus sp. using isotopically labeled tryptophan (L-[^13^C~2~]-Trp) and proline (L-[^15^N]-Pro) demonstrated incorporation into the diazaoctane ring [3] [6]. The precursor 7-hydroxy-pre-paraherquamide (isolated from Penicillium fellutanum) contains an E-configured azadiene moiety ideal for [4+2] cycloaddition [3]. Computational models (DFT at B3LYP/6-31G* level) predict activation energies of ~25 kcal/mol for spontaneous cyclization, consistent with observed kinetics [8].
Despite theoretical feasibility of abiotic cyclization, gene cluster analyses of Aspergillus spp. reveal conserved ptm or phq genes encoding putative Diels-Alderases (e.g., PhqK in paraherquamide biosynthesis) [6] [8]. However, heterologous expression of avrainvillamide biosynthetic genes in A. nidulans failed to produce the alkaloid without co-expression of regulator laeA, implying redox tailoring enzymes (e.g., FAD-dependent monooxygenases) may chaperone the IMDA step [8] [10].
Table 3: Evidence Supporting Biosynthetic Hypotheses for Bicyclo[2.2.2]diazaoctane Formation
Evidence Type | Key Findings | Implications for Avrainvillamide |
---|---|---|
Isotopic Labeling | L-[^13^C~2~]-Tryptophan incorporated into C-2/C-3 of bicyclic core | Tryptophan as azadiene precursor |
Precursor Isolation | 7-Hydroxy-pre-paraherquamide detected in P. fellutanum cultures | Azadiene intermediate trapped prior to cyclization |
Quantum Calculations | ΔG^‡^ = 24.7 kcal/mol for endo-selective IMDA | Abiotic cyclization feasible under physiological conditions |
Gene Cluster Deletion | phqK knockout abolishes paraherquamide production; not conserved in all fungi | Species-specific enzymatic requirements |
The current model posits that non-enzymatic IMDA generates a syn-diazaoctane scaffold, while post-cyclization oxidations (e.g., spiro-oxindole formation) are enzyme-mediated [3] [8]. This explains the enantiomeric divergence observed in related metabolites like brevianamides A/B [6].
CAS No.: 15751-45-8
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